4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester

Catalog No.
S973614
CAS No.
947601-98-1
M.F
C46H80N2O24S2
M. Wt
1109.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexa...

CAS Number

947601-98-1

Product Name

4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C46H80N2O24S2

Molecular Weight

1109.3 g/mol

InChI

InChI=1S/C46H80N2O24S2/c49-41-1-2-42(50)47(41)71-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-73-74-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)72-48-43(51)3-4-44(48)52/h1-40H2

InChI Key

CIAGMHUFXZNZOO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
  • Origin: Information on the specific origin or inventor of HDTA-DS is not readily available in scientific literature searches. However, the structure suggests it belongs to a class of molecules known as polyethylene glycol (PEG) derivatives. PEGs are synthetic polymers commonly used in medicine and research [].
  • Significance: Limited information exists on the specific use of HDTA-DS in scientific research. However, based on its structure, it might be designed for applications involving:
    • Attaching biomolecules (proteins, antibodies) to surfaces. The di-N-succinimidyl ester groups (NHS esters) can react with amine groups on biomolecules, while the long PEG chain provides water solubility and reduces non-specific interactions.
    • Drug delivery systems: The PEG chain could improve the solubility and stability of drugs in circulation [].

Molecular Structure Analysis

  • Key features:
    • A long chain of 16 oxygen atoms (ether linkages) – "Hexadecaoxa" signifies 16 oxygen atoms.
    • Two sulfur atoms (dithia) at positions 28 and 29.
    • Two N-hydroxysuccinimide (NHS) ester groups attached to the carboxylic acid ends of the molecule.

Chemical Reactions Analysis

  • Synthesis: Specific details on the synthesis of HDTA-DS are not available in public scientific databases. However, the structure suggests a possible multi-step synthesis involving:
    • Formation of the long PEG chain.
    • Introduction of the sulfur atoms at specific positions.
    • Attachment of the NHS ester groups to the carboxylic acid ends.
  • Other relevant reactions: The NHS ester groups can react with primary amines (present in proteins and antibodies) to form stable amide bonds. This reaction is crucial for attaching biomolecules to HDTA-DS.

Physical And Chemical Properties Analysis

  • High water solubility due to the presence of the PEG chain and multiple oxygen atoms.
  • Likely a viscous liquid or solid at room temperature due to the long chain structure.
  • Relatively stable due to the strong carbon-carbon and carbon-oxygen bonds in the backbone.
  • Wear gloves and protective clothing to avoid skin contact.
  • Avoid inhalation of dust or aerosols (if applicable).
  • Consider potential allergic reactions, especially for individuals sensitive to NHS esters.

Chemical databases such as PubChem do not contain any entries for Hexa-PEG-SS-NHS ester, suggesting it is a less common or relatively new compound.

  • Hexa-PEG: This refers to a polyethylene glycol (PEG) spacer with sixteen ether oxygen atoms. PEGs are hydrophilic polymers commonly used in drug delivery research to improve solubility and circulation time of drugs in the body .
  • SS: This indicates the presence of a disulfide bond, a type of linkage that can be broken under reducing conditions. Disulfide bonds are used in some bioconjugation reactions to link molecules together .
  • NHS ester: N-hydroxysuccinimide (NHS) esters are reactive groups that can readily form amide bonds with primary amines. This functionality is often used to attach biomolecules like antibodies or peptides to other molecules .

XLogP3

-3.6

Wikipedia

1,1'-[(1,56-Dioxo-4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-hexadecaoxa-28,29-dithiahexapentacontane-1,56-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)

Dates

Modify: 2023-08-16

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